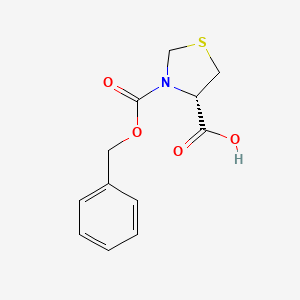
m-Aminobenzeneyl-2,6-dimethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Aminobenzeneyl-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group on the benzene ring and two methyl groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-Aminobenzeneyl-2,6-dimethylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylbenzoic acid and m-aminobenzene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature range of 70-100°C.
Catalysts and Reagents: Common catalysts include palladium on carbon (Pd/C) and reagents such as thionyl chloride (SOCl2) for the formation of acid chlorides, which then react with the amine group to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors. The process includes:
Raw Material Handling: Ensuring the purity of starting materials.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Purification: Using techniques such as recrystallization and chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
m-Aminobenzeneyl-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Conditions typically involve anhydrous solvents and low temperatures.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acids.
Applications De Recherche Scientifique
m-Aminobenzeneyl-2,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of m-Aminobenzeneyl-2,6-dimethylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylbenzoic Acid: Lacks the amino group, making it less reactive in certain biochemical applications.
m-Aminobenzoic Acid: Lacks the methyl groups, affecting its steric properties and reactivity.
p-Aminobenzoic Acid: The amino group is in the para position, leading to different reactivity and applications.
Uniqueness
m-Aminobenzeneyl-2,6-dimethylbenzoic acid is unique due to the combination of the amino group and the methyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in biochemical and industrial applications, making it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C15H15NO2 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
4-(3-aminophenyl)-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-9-6-12(7-10(2)14(9)15(17)18)11-4-3-5-13(16)8-11/h3-8H,16H2,1-2H3,(H,17,18) |
Clé InChI |
OQCMKPFUWMXXCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)O)C)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-7-azaspiro[4.5]decan-3-ol](/img/structure/B11762345.png)
![[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762348.png)

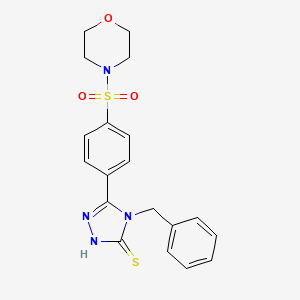
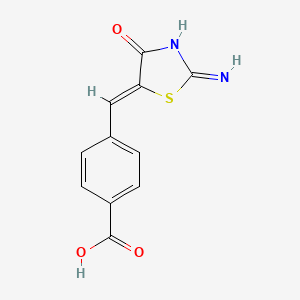
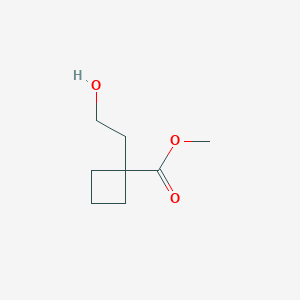

![4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine](/img/structure/B11762390.png)



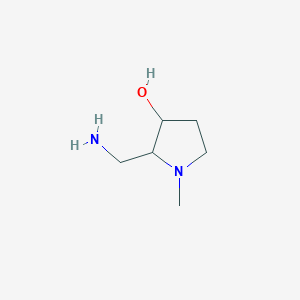
![4,4,10,10-Tetramethyl-5,6,9,10-tetrahydro-4H,8H-pyrido[3,2,1-ij][1,6]naphthyridine](/img/structure/B11762421.png)
